molecular formula C19H15F2N3O2 B2398124 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921872-73-3

3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2398124
CAS RN: 921872-73-3
M. Wt: 355.345
InChI Key: FMWIRPIDNMQJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, also known as DFPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. DFPB belongs to the class of benzamides and is a derivative of pyridazine.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves the inhibition of the mitochondrial respiratory chain complex III, which leads to the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis.
Biochemical and Physiological Effects:
3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. It has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is its poor solubility in water, which can limit its clinical applications.

Future Directions

There are several future directions for the research on 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. One of the directions is to improve its solubility and bioavailability to enhance its clinical applications. Another direction is to investigate the potential of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide in combination therapy with other anticancer agents. Furthermore, the mechanism of action of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide needs to be further elucidated to optimize its therapeutic potential.
Conclusion:
3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has shown promising results in cancer treatment. Its selective cytotoxicity towards cancer cells, ability to sensitize cancer cells to radiation therapy, and inhibition of angiogenesis make it a potential candidate for cancer treatment. However, its poor solubility in water and limited understanding of its mechanism of action are some of the limitations that need to be addressed. Further research is needed to optimize its therapeutic potential and enhance its clinical applications.

Synthesis Methods

The synthesis of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a multistep process that involves the reaction of 3,4-difluoroaniline with 6-oxo-3-phenylpyridazine-1(6H)-acetic acid to form the intermediate compound, which is then reacted with 2-bromoethylamine hydrochloride to yield the final product, 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. This method has been reported in a study by Liu et al. (2014).

Scientific Research Applications

3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. In addition, 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

3,4-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-15-7-6-14(12-16(15)21)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWIRPIDNMQJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

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